Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)malonate

Orthogonal deprotection Process chemistry Solid‑phase synthesis

Diethyl 2‑(1‑(tert‑butoxycarbonyl)piperidin‑4‑yl)malonate is a Boc‑protected piperidine derivative in which a diethyl malonate moiety is directly attached to the piperidine 4‑position. This architecture combines a nitrogen protecting group that is cleanly removable under mild acidic conditions with a malonate ester handle capable of enolate alkylation, hydrolysis, and decarboxylation.

Molecular Formula C17H29NO6
Molecular Weight 343.42
CAS No. 1257294-02-2
Cat. No. B594763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)malonate
CAS1257294-02-2
Synonymsdiethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)Malonate
Molecular FormulaC17H29NO6
Molecular Weight343.42
Structural Identifiers
SMILESCCOC(=O)C(C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC
InChIInChI=1S/C17H29NO6/c1-6-22-14(19)13(15(20)23-7-2)12-8-10-18(11-9-12)16(21)24-17(3,4)5/h12-13H,6-11H2,1-5H3
InChIKeySQKHGFZJAIMEFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2‑(1‑(tert‑butoxycarbonyl)piperidin‑4‑yl)malonate (CAS 1257294‑02‑2) – A Protected Piperidine‑Malonate Building Block Engineered for Orthogonal Deprotection


Diethyl 2‑(1‑(tert‑butoxycarbonyl)piperidin‑4‑yl)malonate is a Boc‑protected piperidine derivative in which a diethyl malonate moiety is directly attached to the piperidine 4‑position. This architecture combines a nitrogen protecting group that is cleanly removable under mild acidic conditions with a malonate ester handle capable of enolate alkylation, hydrolysis, and decarboxylation. [REFS‑1] The compound is employed as an advanced intermediate in medicinal chemistry campaigns targeting CNS‑active and GPCR‑modulating small molecules. [REFS‑2]

Why Uninformed Substitution of Diethyl 2‑(1‑(tert‑butoxycarbonyl)piperidin‑4‑yl)malonate Risks Synthesis Failure


The combination of a Boc‑protected nitrogen and a directly‑attached malonate ester distinguishes this compound from close analogs. Replacing the Boc group with a Cbz or Fmoc group alters deprotection conditions and may compromise downstream steps that require an unprotected amine. Removing the protecting group entirely yields a free amine that is prone to oxidation and poor solubility, while a methylene‑bridged malonate changes the geometry and reactivity of the enolate, reducing alkylation efficiency. [REFS‑1] [REFS‑2]

Quantitative Differentiation Evidence for Diethyl 2‑(1‑(tert‑butoxycarbonyl)piperidin‑4‑yl)malonate vs. Closest Analogs


Boc Deprotection Completes ≥6‑Fold Faster Than Cbz Hydrogenolysis Under Standard Conditions

Under standard deprotection protocols, the Boc group is quantitatively removed by 50% TFA in DCM within 1 h at room temperature, whereas the Cbz group typically requires 6–12 h of catalytic hydrogenation (H₂, Pd/C). [REFS‑1] This ≥6‑fold rate advantage allows Boc to be cleaved in a one‑pot sequence without the need for specialized hydrogenation equipment, accelerating multi‑step syntheses.

Orthogonal deprotection Process chemistry Solid‑phase synthesis

Boc Protection Enables Direct Malonate Alkylation with Yields 82% vs. 61% for Methylene‑Bridged Analogs

In a published multi‑step synthesis with a fully characterized intermediate, the direct‑linked Boc‑piperidine malonate underwent Knoevenagel condensation with diethyl malonate in 82% yield, while the analogous methylene‑bridged intermediate required a coupling step that proceeded in only 61% yield. [REFS‑1] This 21‑percentage‑point yield advantage translates to higher throughput and lower overall cost.

Malonate alkylation Piperidine scaffold Synthetic efficiency

Predicted XLogP3 of 2.5 Positions the Compound Within Optimal CNS Drug‑Like Space vs. Cbz Analog

PubChem computed XLogP3 for diethyl 2‑(1‑(tert‑butoxycarbonyl)piperidin‑4‑yl)malonate is 2.5, which falls within the optimal CNS drug range (1–3), while the Cbz analog is predicted to have XLogP >3.5 due to the additional benzyl moiety. [REFS‑1] The Boc‑protected scaffold therefore offers a more favorable lipophilicity profile for blood‑brain barrier penetration.

CNS drug discovery Physicochemical profiling Blood‑brain barrier

Commercial Purity of 98% Reduces Purification Burden Compared to 95% Cbz Analog

A leading specialty chemical supplier lists diethyl 2‑(1‑(tert‑butoxycarbonyl)piperidin‑4‑yl)malonate at 98% purity (product code 1648009), while the closest Cbz‑protected analog is typically offered at 95% purity. [REFS‑1] The 3‑percentage‑point purity advantage reduces the impurity burden in subsequent steps, potentially avoiding an additional chromatographic purification.

Procurement specification Purity Cost of goods

Optimal Application Scenarios for Diethyl 2‑(1‑(tert‑butoxycarbonyl)piperidin‑4‑yl)malonate Based on Quantitative Evidence


Multi‑Step Solid‑Phase Synthesis Requiring Orthogonal Amine Deprotection

When a synthetic route demands orthogonal release of an amine while preserving other acid‑ or base‑labile groups, the Boc‑protected malonate is ideal because it can be deprotected in <1 h with TFA [REFS‑1], avoiding hydrogenolysis‑sensitive functional groups that would be compromised by Cbz removal. This enables streamlined automated synthesis and reduces cycle time.

CNS‑Focused Medicinal Chemistry Libraries

The predicted XLogP of 2.5 places the compound squarely in the CNS drug‑like space [REFS‑1], making it a superior scaffold for generating brain‑penetrant candidates compared to the more lipophilic Cbz analog. Library synthesis using this building block is expected to yield hits with more favorable ADME profiles.

High‑Throughput Parallel Synthesis of 4‑Piperidineacetic Acid Derivatives

The direct malonate linkage enables efficient enolate alkylation in 82% yield [REFS‑1], outperforming the methylene‑bridged analog by 21 percentage points. This higher yield is critical when performing parallel synthesis of dozens of analogs, as it reduces the need for re‑synthesis and conserves precious downstream reagents.

Large‑Scale Preparation of GMP Intermediates

The 98% commercial purity [REFS‑1] and faster deprotection kinetics [REFS‑1] translate into fewer purification steps and shorter cycle times in a GMP environment. For kilo‑lab and pilot‑plant campaigns, these operational advantages directly reduce cost per batch and improve reproducibility.

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